N-(9-Ethyl-9H-carbazol-3-YL)adamantane-1-carboxamide
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Overview
Description
N-(9-Ethyl-9H-carbazol-3-YL)adamantane-1-carboxamide is a compound that combines the structural features of carbazole and adamantane. Carbazole is a nitrogen-containing heterocyclic compound known for its electron-rich properties and biological activities, while adamantane is a diamondoid hydrocarbon known for its rigidity and stability. The combination of these two moieties results in a compound with unique chemical and physical properties, making it of interest in various fields of research and application.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Ethyl-9H-carbazol-3-YL)adamantane-1-carboxamide typically involves the following steps:
Preparation of 9-Ethyl-9H-carbazole: This can be achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide, yielding 9-ethyl-9H-carbazole.
Formation of 9-Ethyl-9H-carbazol-3-carbaldehyde: The 9-ethyl-9H-carbazole is then treated with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions to form 9-ethyl-9H-carbazol-3-carbaldehyde.
Synthesis of this compound: The final step involves reacting 9-ethyl-9H-carbazol-3-carbaldehyde with adamantane-1-carboxamide in the presence of a suitable catalyst, such as acetic acid, to yield the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Additionally, industrial production would require efficient purification techniques, such as recrystallization or chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(9-Ethyl-9H-carbazol-3-YL)adamantane-1-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide in acetone at room temperature.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Various nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of the carbazole moiety, while reduction may result in the formation of reduced carbazole derivatives.
Scientific Research Applications
N-(9-Ethyl-9H-carbazol-3-YL)adamantane-1-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(9-Ethyl-9H-carbazol-3-YL)adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The carbazole moiety is known to interact with various biological targets, including enzymes and receptors, leading to modulation of their activity. The adamantane moiety contributes to the compound’s stability and enhances its ability to penetrate biological membranes. Together, these features enable the compound to exert its effects through multiple pathways, including inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
9-Ethyl-9H-carbazole: A simpler carbazole derivative with similar biological activities but lacking the adamantane moiety.
Adamantane-1-carboxamide: A compound with the adamantane structure but without the carbazole moiety, used in various industrial applications.
N-(9-Ethyl-9H-carbazol-3-yl)methylene-4-arylthiosemicarbazides: Compounds containing both carbazole and thiadiazole moieties, known for their anticancer and antimicrobial activities.
Uniqueness
N-(9-Ethyl-9H-carbazol-3-YL)adamantane-1-carboxamide is unique due to the combination of carbazole and adamantane moieties, which confer distinct chemical and physical properties. This combination enhances the compound’s stability, biological activity, and potential for use in various applications, making it a valuable compound for scientific research and industrial use .
Properties
Molecular Formula |
C25H28N2O |
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Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-(9-ethylcarbazol-3-yl)adamantane-1-carboxamide |
InChI |
InChI=1S/C25H28N2O/c1-2-27-22-6-4-3-5-20(22)21-12-19(7-8-23(21)27)26-24(28)25-13-16-9-17(14-25)11-18(10-16)15-25/h3-8,12,16-18H,2,9-11,13-15H2,1H3,(H,26,28) |
InChI Key |
COBJDALKAWGABO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)C6=CC=CC=C61 |
Origin of Product |
United States |
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